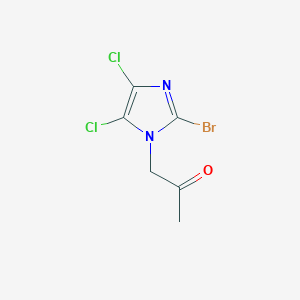

1-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one” is a chemical compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The imidazole ring is a common feature of many important classes of compounds in medicinal chemistry .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been reported in various studies, showing biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, antidepressants, and more .Applications De Recherche Scientifique

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and related compounds, have been reviewed for their antitumor activities. Some of these compounds have advanced to preclinical testing stages, showcasing the potential of imidazole frameworks in the development of new antitumor drugs. This highlights the importance of structural modifications in synthesizing compounds with varying biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Zeolite Imidazolate Frameworks (ZIFs)

Zeolite imidazolate frameworks, a subclass of metal-organic frameworks (MOFs) that contain metal ions linked by imidazolate, represent a significant area of research due to their exceptional properties. These frameworks are utilized across various applications, emphasizing the adaptability and potential of imidazole-based materials in scientific research (Sankar, S. S., Karthick, K., Sangeetha, K., Karmakar, A., & Kundu, S., 2019).

Antimicrobial Activities of Imidazole

Imidazole compounds, including derivatives like ketoconazole and clotrimazole, have been extensively studied for their antimicrobial properties. This review underscores imidazole's role as a key ingredient in the pharmaceutical industry for developing antifungal and bactericidal agents. The encouragement for synthesizing more imidazole derivatives to combat microbial resistance further exemplifies the compound's significance in medicinal chemistry research (2022).

Conversion to CNS Acting Drugs

Research has explored converting benzimidazoles, imidazothiazoles, and imidazoles into more potent drugs for treating central nervous system (CNS) disorders. This study indicates the potential for developing new CNS medications from azole groups, highlighting the ongoing need for novel therapeutic agents (Saganuwan, S., 2020).

Mécanisme D'action

Target of Action

The compound “1-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one” contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Generally, imidazole derivatives interact with their targets through various mechanisms, often involving the formation or disruption of chemical bonds .

Biochemical Pathways

The affected pathways would depend on the specific targets of “this compound”. Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific structure. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Generally, the effects of imidazole derivatives can range from antimicrobial activity to anti-inflammatory and antitumor effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of “this compound”. For example, the amphoteric nature of imidazole (it can act as both an acid and a base) can influence its behavior in different pH environments .

Propriétés

IUPAC Name |

1-(2-bromo-4,5-dichloroimidazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrCl2N2O/c1-3(12)2-11-5(9)4(8)10-6(11)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFJFHKQDNQYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=C(N=C1Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)

![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)

![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)

![2-[(4-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2609712.png)

![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)